Journal Name:Inorganic Chemistry Communications
Journal ISSN:1387-7003
IF:3.428
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/600912/description
Year of Origin:1998
Publisher:Elsevier BV
Number of Articles Per Year:329
Publishing Cycle:Monthly
OA or Not:Not
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.chemmater.3c01511
Iodide elpasolites (or double perovskites, A2B′B″I6, B′ = M+, B″ = M3+) are predicted to be promising alternatives to lead-based perovskite semiconductors for photovoltaic and optoelectronic applications, but no iodide elpasolite has ever been definitively prepared or structurally characterized. Iodide elpasolites are widely predicted to be unstable due to favorable decomposition to the competing A3B2I9 (B = M3+) phase. Here, we report the results of synchrotron X-ray diffraction (XRD) and X-ray total scattering measurements on putative Cs2AgBiI6 nanocrystals made via anion exchange from parent Cs2AgBiBr6 nanocrystals. Rietveld refinement of XRD and pair distribution functions (PDF) data shows that these nanocrystals indeed exhibit a tetragonal (I4̅m) elpasolite structure, making them the first example of a structurally characterized iodide elpasolite. A series of experiments probing structural relaxation and the effects of surface ligation or grain size all point to the critical role of surface free energy in stabilizing the iodide elpasolite phase in these nanocrystals.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-06-28 , DOI:
10.1021/acs.chemmater.3c00745
Sodium (Na) vanadium (V) fluorophosphate NaxV2(PO4)2F3 (NVPF) is a highly attractive intercalation electrode material due to its high operation voltage, large capacity, and long cycle life. However, several practical issues limit the full utilization of NVPF’s energy density: (1) the high voltage plateau associated with extracting the “third” Na ion in the reaction N1VPF → VPF (∼4.9 V vs Na/Na+) appears above the electrochemical stability window (ESW) of most practical electrolytes (∼4.5 V vs Na/Na+); and (2) a sudden drop in Na-ion diffusivity is observed near composition Na1V2(PO4)2F3. Therefore, it is important to investigate the potential substitution of V by other transition metals (TMs) in NVPF derivatives, which can practically access the extraction of the third Na-ion. In this work, we investigate the partial substitution of V with molybdenum (Mo), niobium (Nb), or tungsten (W) in NVPF to improve its energy density. Using first-principles calculations, we examine the structural and electrochemical behaviors of NaxV2–yMoy(PO4)2F3, NaxV2–yNby(PO4)2F3, and NaxW2(PO4)2F3 across the whole Na composition region of 0 ≤ x ≤ 4, and at various transition metal (TM) substitution levels, namely, y = 0.5, 1.0, 1.5, and 2.0 for Mo, and y = 1.0 and 2.0 for Nb. We found that partial substitution of 50% V by Mo in NVPF reduces the voltage plateau for extracting the third Na ion by 0.6 volts, which enables further Na extraction from Na1VMo(PO4)2F3 and increases the theoretical gravimetric capacity from ∼128 to ∼174 mAh/g. Analysis of the migration barriers for Na-ions in NaxVMo(PO4)2F3 unveils improved kinetic properties over NVPF. The proposed NaxVMo(PO4)2F3 material provides an optimal gravimetric energy density of ∼577.3 Wh/kg vs ∼507 Wh/kg for the pristine NVPF, which amounts to an increase of ∼13.9%.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-06-27 , DOI:
10.1021/acs.chemmater.3c00974
Mesoporous support-encapsulated fine-size metal nanoclusters hold great potential for catalytic applications by virtue of their high reactivity and fast mass transport kinetics but suffer greatly from particle aggregation and/or sintering, especially under high reaction temperatures. Here, we report an inner surface-confinement strategy to stabilize a variety of ultrafine metal nanoclusters (M = Pt, Pd, Ni, and Ag) inside mesoporous silica supports. The strategy is based on the selective N functionalization of the inner surface of mesopores, which not only assures the direct growth of ultrafine metal nanoclusters therein but also endows the active metal nanoclusters with excellent thermal stability via N-metal coordination. Remarkably, the mesopore-encapsulated N-coordinated Pt nanoclusters are particularly selective for making α,β-unsaturated alcohol, benefiting from their energetically favored reaction pathway for end-on binding α,β-unsaturated aldehyde reactants and heterolytic dissociation of hydrogen. The synthetic methodology is expected to provide new guidelines to improve the thermal stability of mesopore-encapsulated metal nanoclusters for superb catalysis.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.chemmater.3c00754
We report on quasielastic neutron scattering (QENS) and ab initio molecular dynamics (AIMD) simulations of the mechanism of proton diffusion in the partially and fully hydrated barium indate oxide proton conductors Ba2In2O5(H2O)x (x = 0.30 and 0.92). Structurally, these materials are featured by an intergrowth of cubic and “pseudo-cubic” layers of InO6 octahedra, wherein two distinct proton sites, H(1) and H(2), are present. We show that the main localized dynamics of these protons can be described as rotational diffusion of O–H(1) species and H(2) proton transfers between neighboring oxygen atoms. The mean residence times of both processes are in the order of picoseconds in the two studied materials. For the fully hydrated material, Ba2In2O5(H2O)0.92, we also reveal the presence of a third proton site, H(3), which becomes occupied upon increasing the temperature and serves as a saddle state for the interexchange between H(1) and H(2) protons. Crucially, the occupation of the H(3) site enables long-range diffusion of protons, which is highly anisotropic in nature and occurs through a two-dimensional pathway. For the partially hydrated material, Ba2In2O5(H2O)0.30, the occupation of the H(3) site and subsequent long-range diffusion are not observed, which is rationalized by hindered dynamics of H(2) protons in the vicinity of oxygen vacancies. A comparison to state-of-the-art proton-conducting oxides, such as barium zirconate-based materials, suggests that the generally lower proton conductivity in Ba2In2O5(H2O)x is due to a large occupation of the H(1) and H(2) sites, which, in turn, means that there are few sites available for proton diffusion. This insight suggests that the chemical substitution of indium by cations with higher oxidation states offers a novel route toward higher proton conductivity because it reduces the proton site occupancy while preserving an oxygen-vacancy-free structure.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-06-27 , DOI:
10.1021/acs.chemmater.3c00055
We propose here a new method to functionalize carbon materials via a catalyzed Diels–Alder reaction. In a Diels–Alder reaction, carbon materials can be used as a diene or a dienophile. Here, carbon materials are used as dienes and alkyne-terminated derivatives as dienophiles. Different carbon materials, i.e., glassy carbon, carbon powder (carbon black), pyrolytic graphite carbon materials, and graphene, were functionalized by alkyne ferrocene derivatives or perfluoro-tagged alkyne molecules and characterized by electrochemical means, atomic force microscopy, and X-ray photoelectron spectroscopy experiments. This method allows for the rapid functionalization of carbon materials in mild conditions with high surface coverage.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-06-27 , DOI:
10.1021/acs.chemmater.3c01258
We investigated the effect of the aluminum distribution in the adsorption properties of carbon dioxide in the MFI, MOR, and ITW zeolites. Because of its lack of experimental evidence and theoretical validation, Löwenstein’s rule was not generally imposed, and special attention was paid to the effect of the Al–O–Al linkages. To this end, we first generalized an existing transferable force field for CO2 adsorption in non-Löwenstein zeolites. By means of molecular simulations based on this force field, we showed that the carbon dioxide adsorption efficiency in MFI is determined by the number of Al atoms, rather than by their distribution in the framework. This was attributed to the small size of the CO2 molecules compared to the 3D wide-channel topology of the structure. Conversely, we found that the Al distribution has a higher impact on the heat of adsorption in MOR. Although structures with a very high and very low number of non-Löwenstein bonds presented significant differences, the bonds themselves do not affect the heat of adsorption directly. Instead, we found that an homogeneous distribution of the Al atoms in the sites forming the C-channel is more favorable. Finally, the small-pore distribution of the ITW zeolite led to high values of the heat of adsorption and wide error bars, which made the study feasible just for low aluminum concentrations. In that case, we report a small dependency of the heat of adsorption on the Al distribution.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.chemmater.3c00813
2M-WS2 is a metastable, superconducting polymorph of the transition metal dichalcogenide (TMD) WS2, comprised of layers of face-sharing distorted WS6 octahedra. It is predicted to host non-Abelian quantum states, promising for topological computing. Due to its thermodynamic instability, 2M-WS2 cannot be synthesized using solid-state synthesis. Rather, it requires a top-down approach in which K+ is deintercalated from KxWS2; so far, this process has been completed using a strong oxidizer, K2Cr2O7 in dilute H2SO4. A disadvantage of such an indirect synthesis is that the harsh reaction condition may cause the crystal quality to suffer. To date, no studies have been performed to optimize the synthesis or understand the chemical nature of this reaction. In this study, we found that the K-deintercalation process from KxWS2 is spontaneous, and a non-oxidative acidic reaction environment is sufficient to facilitate the oxidation of KxWS2 to 2M-WS2 while reducing H+ to H2. By analyzing the superconducting transition in the heat capacity, we found that 2M-WS2 made using less aggressive methods has higher superconducting volume fractions. We describe how to access the thermodynamically unfavorable superconducting 2M phase of WS2 as high-quality crystals.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-06 , DOI:
10.1021/acs.chemmater.3c00537
White light-emitting diodes are gaining popularity and are set to become the most common light source in the U.S. by 2025. However, their performance is still limited by the lack of an efficient red-emitting component with a narrow band emission. The red phosphor SrLiAl3N4:Eu2+ is among the first promising phosphors with a small bandwidth for next-generation lighting, but the microscopic origin of this narrow emission remains elusive. In the present work, density functional theory, the ΔSCF-constrained occupation method, and a generalized Huang–Rhys theory are used to provide an accurate description of the vibronic processes occurring at the two Sr2+ sites that the Eu2+ activator can occupy. The emission band shape of Eu(Sr1), with a zero-phonon line at 1.906 eV and a high luminescence intensity, is shown to be controlled by the coupling between the 5dz2–4f electronic transition and the low-frequency phonon modes associated with the Sr and Eu displacements along the Sr channel. The good agreement between our computations and experimental results allows us to provide a structural assignment of the observed total spectrum. By computing explicitly the effect of the thermal expansion on zero-phonon line energies, the agreement is extended to the temperature-dependent spectrum. These results provide insight into the electron–phonon coupling that accompanies the 5d–4f transition in similar UCr4C4-type phosphors. Furthermore, these resultshighlight the importance of the Sr channel in shaping the narrow emission of SrLiAl3N4:Eu2+, and they shed new light on the structure–property relations of such phosphors.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-14 , DOI:
10.1021/acs.chemmater.3c00657
Conjugated polymer organic mixed ionic–electronic conductors (OMIECs) consist of a complex arrangement of crystalline and amorphous regions at the nanoscale. The arrangement of ions in this heterogeneous environment upon electrochemical doping influences the performance of devices that leverage mixed conductivity. This study investigates how varying the ratio of amorphous and crystalline content affects the distribution of ions in blends of regiorandom (RRa) and regioregular (RR) poly(3-hexylthiophene) (P3HT). By correlating changes in the polymer lattice spacing upon ion uptake with spectroelectrochemistry measurements of polaron formation, we find that ions enter the crystalline regions of the polymer first. Using nanoscale infrared imaging with photoinduced force microscopy (PiFM) of the infrared-active PF6– ions, we map the location of ions at the nanoscale and show that ions cluster in crystalline regions of P3HT thin films. We correlate the infrared images of ion locations with visible PiFM (785 nm) to map the presence of polarons in the film and find that the locations of ions and polarons are correlated. This study also reveals that balancing the distribution of amorphous and crystalline regions can enhance ion injection kinetics. These results underline the importance of controlling the nanoscale morphology of conjugated polymers for high-performing OMIECs.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-10 , DOI:
10.1021/acs.chemmater.3c00460
Transition-metal phosphides (TMP) have been identified as promising electrocatalysts for the hydrogen evolution reaction (HER). Despite recent computational investigations identifying P sites as being crucial for hydrogen adsorption, the main mode of optimization for TMPs has been focused on changing the metal sites. To experimentally verify computational hypotheses and provide a route for HER electrocatalyst optimization via ternary compounds, we performed systematic experimental studies of structurally related NiSi1–xPx phases, namely, Ni2SiP, Ni5Si2P3, Ni3SiP2, and Ni7Si2P5, which are ordered derivatives of the NiSi structure (Pnma, oP-8, MnP structure type). We found that P played a significant role in modulating HER activity in an acidic electrolyte because the incorporation of P in NiSi reduced the overpotential at current density j = 10 mA/cm2 from η10 = 529 mV (NiSi) to η10 = 97 mV (Ni2SiP). Ni2SiP outperformed the current state-of-the-art Ni5P4 electrocatalyst prepared and studied in identical conditions both in terms of activity and stability, which is attributed to the presence of covalent Ni–Si bonding in the structure. Within the family of ternary Ni–Si–P compounds, electrocatalytic activity correlates with the number of Ni-3d states at the Fermi energy.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.20 | 62 | Science Citation Index Science Citation Index Expanded | Not |
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